REACTION_CXSMILES
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[CH:1]1[CH:2]=[N:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:27](=[O:28])[CH:26]([OH:29])[C:21]4([CH2:25][CH2:24][CH2:23][CH2:22]4)[CH2:20][C:18]3=[O:19])[CH2:9][CH2:8]2)=[N:5][CH:6]=1>O>[CH:1]1[CH:6]=[N:5][C:4]([N:7]2[CH2:8][CH2:9][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:27](=[O:28])[CH:26]([OH:29])[C:21]4([CH2:25][CH2:24][CH2:23][CH2:22]4)[CH2:20][C:18]3=[O:19])[CH2:11][CH2:12]2)=[N:3][CH:2]=1.[CH:1]1[CH:6]=[N:5][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:27](=[O:28])[CH2:26][C:21]4([CH2:22][CH2:23][CH2:24][CH2:25]4)[CH2:20][C:18]3=[O:19])[CH2:9][CH2:8]2)=[N:3][CH:2]=1
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Name
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|
Quantity
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20 mg
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Type
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reactant
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Smiles
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C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)C(C3=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered seven days later on a 4-6 micron glass
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Duration
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7 d
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Type
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FILTRATION
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Details
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sintered filter
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Type
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WASH
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Details
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the reactor rinsed (four times with the mother liquor in order
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Type
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CUSTOM
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Details
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to recover all solids)
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Type
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WASH
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Details
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The off-white solid was subsequently washed with IPA (2×260 mL)
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Type
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CUSTOM
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Details
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The white solid was suctioned dried for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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placed into a an oven at 45° C.
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Reaction Time |
69 h |
Name
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|
Type
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product
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Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)C(C3=O)O
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Name
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|
Type
|
product
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Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)CC3=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |